molecular formula C18H21NO2S B14283069 4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide CAS No. 132704-03-1

4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide

Cat. No.: B14283069
CAS No.: 132704-03-1
M. Wt: 315.4 g/mol
InChI Key: UZXKKLDGMFYUKP-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a phenyl ring, and an alkyl chain with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(3-methylbut-2-en-1-yl)-N-phenylamine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, scalability, and reduced waste. The use of supported catalysts in continuous flow reactors can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The double bond in the alkyl chain can be oxidized to form epoxides or diols.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and alkyl chain contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylbenzenesulfonamide: Lacks the alkyl chain, making it less hydrophobic.

    4-Methyl-N-phenylbenzenesulfonamide: Similar structure but without the double bond in the alkyl chain.

    N-(3-Methylbut-2-en-1-yl)-N-phenylbenzenesulfonamide: Similar but lacks the methyl group on the phenyl ring.

Uniqueness

4-Methyl-N-(3-methylbut-2-en-1-yl)-N-phenylbenzene-1-sulfonamide is unique due to the presence of both a methyl group on the phenyl ring and a double bond in the alkyl chain.

Properties

CAS No.

132704-03-1

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

4-methyl-N-(3-methylbut-2-enyl)-N-phenylbenzenesulfonamide

InChI

InChI=1S/C18H21NO2S/c1-15(2)13-14-19(17-7-5-4-6-8-17)22(20,21)18-11-9-16(3)10-12-18/h4-13H,14H2,1-3H3

InChI Key

UZXKKLDGMFYUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC=C(C)C)C2=CC=CC=C2

Origin of Product

United States

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